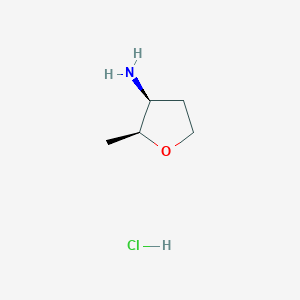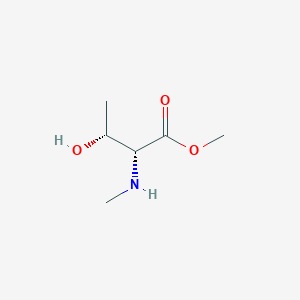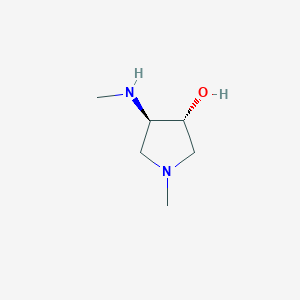
(3R,4R)-1-methyl-4-(methylamino)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-1-methyl-4-(methylamino)pyrrolidin-3-ol is a chiral compound with a pyrrolidine ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-methyl-4-(methylamino)pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursors.
Reaction Conditions: The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and reagents like borane and hydrogen peroxide.
Purification: The final product is purified using chromatography techniques to achieve the desired enantiomeric purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4R)-1-methyl-4-(methylamino)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using borane or other reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a base like sodium hydroxide.
Reduction: Borane in tetrahydrofuran (THF) under inert atmosphere.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
(3R,4R)-1-methyl-4-(methylamino)pyrrolidin-3-ol has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of complex molecules and materials.
Mecanismo De Acción
The mechanism of action of (3R,4R)-1-methyl-4-(methylamino)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
(3S,4S)-1-methyl-4-(methylamino)pyrrolidin-3-ol: The enantiomer of the compound with different stereochemistry.
1-methyl-4-(methylamino)pyrrolidin-3-ol: A compound with similar structure but without chiral centers.
Uniqueness
(3R,4R)-1-methyl-4-(methylamino)pyrrolidin-3-ol is unique due to its specific stereochemistry, which can influence its biological activity and interactions. The chiral centers in the compound can lead to different pharmacokinetic and pharmacodynamic properties compared to its enantiomers or similar compounds.
Propiedades
Fórmula molecular |
C6H14N2O |
|---|---|
Peso molecular |
130.19 g/mol |
Nombre IUPAC |
(3R,4R)-1-methyl-4-(methylamino)pyrrolidin-3-ol |
InChI |
InChI=1S/C6H14N2O/c1-7-5-3-8(2)4-6(5)9/h5-7,9H,3-4H2,1-2H3/t5-,6-/m1/s1 |
Clave InChI |
LVTBOQOSSIBUCD-PHDIDXHHSA-N |
SMILES isomérico |
CN[C@@H]1CN(C[C@H]1O)C |
SMILES canónico |
CNC1CN(CC1O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(aminomethyl)-1-bicyclo[2.2.2]octanyl]-N-tert-butylcarbamate](/img/structure/B11821530.png)

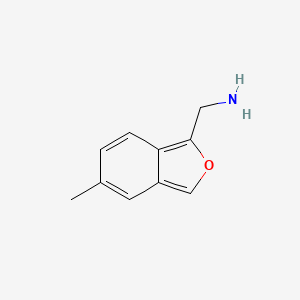
![6-Aminothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11821568.png)
![rac-(1R,5R,6S)-6-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B11821570.png)
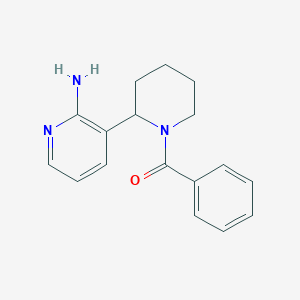
![N-[1-(1-methylimidazol-2-yl)ethylidene]hydroxylamine](/img/structure/B11821590.png)
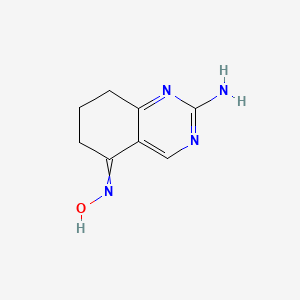
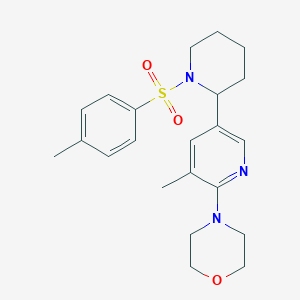
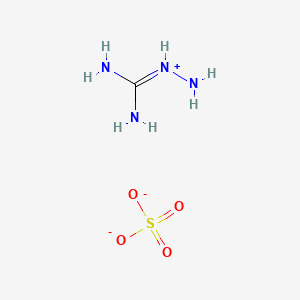
![{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methanamine](/img/structure/B11821619.png)
